molecular formula C10H14N2O2 B13325047 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid

Cat. No.: B13325047
M. Wt: 194.23 g/mol
InChI Key: PGOPOWBUBOYZCH-UHFFFAOYSA-N
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Description

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid typically involves the reaction of 3-bromopyridine with dimethylamine followed by a series of steps to introduce the propanoic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action for 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and potential for forming complex structures. This makes it particularly valuable in research applications where specific interactions are required .

Biological Activity

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its role in medicinal chemistry.

  • Molecular Formula: C12H16N2O2
  • Molecular Weight: 220.27 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: CC(C(=O)O)N(C)C1=CN=C(C=C1)C=C

The biological activity of this compound primarily involves its interaction with various molecular targets within the body. Research indicates that it may function as an inhibitor of specific enzymes and receptors, influencing signaling pathways crucial for cellular function.

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : The compound may act on neurotransmitter receptors, which can affect mood and cognitive functions.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Preliminary research suggests that it may protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study by Leung et al. (2020) highlighted the compound's selective antibacterial properties against Chlamydia, demonstrating its potential as a starting point for developing new antibiotics. The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, with an emphasis on its selectivity and reduced toxicity towards human cells .

Anti-inflammatory Effects

In a pharmacological review, it was noted that compounds similar to this compound showed significant anti-inflammatory activity by inhibiting key inflammatory mediators such as caspase-1 .

Neuroprotective Studies

Research focusing on neuroprotection indicated that the compound could mitigate cytotoxicity induced by amyloid-beta in neuronal cell lines. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Activity
This compoundModerateSignificantYes
Compound A (similar structure)HighModerateNo
Compound B (related pyridine derivative)LowSignificantYes

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-[6-(dimethylamino)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C10H14N2O2/c1-7(10(13)14)8-4-5-9(11-6-8)12(2)3/h4-7H,1-3H3,(H,13,14)

InChI Key

PGOPOWBUBOYZCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N(C)C)C(=O)O

Origin of Product

United States

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